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A Comparative Guide to the Industrial Synthesis of
Vitamin C

Vitamin C, or L-ascorbic acid, is a vital nutrient with widespread applications in the
pharmaceutical, food, and cosmetic industries. Its industrial-scale production has evolved
significantly since the first successful synthesis. Today, two primary methods dominate the
global supply: the traditional Reichstein process and the more modern two-step fermentation
method.[1][2] This guide provides a detailed comparison of these synthesis routes, offering
experimental insights for researchers, scientists, and drug development professionals.

The Reichstein Process: A Historic Benchmark

Developed in the 1930s by Tadeusz Reichstein, this chemo-microbial process was the
cornerstone of industrial Vitamin C production for decades.[3][4] It begins with D-glucose and
involves a series of chemical conversions and a key microbial fermentation step.[3] Although
robust and well-established, the process is known for being energy-intensive and reliant on
chemical reagents.[1][4]

The overall transformation follows a multi-step pathway, starting with the hydrogenation of D-
glucose to D-sorbitol.[3] This is followed by a crucial fermentation step using Acetobacter
species to produce L-sorbose, which provides the correct stereochemistry for the final product.
[3][5] Subsequent chemical steps involve protecting groups, oxidation, and finally, a ring-closing
lactonization to yield L-ascorbic acid.[3]
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Experimental Protocol: Key Steps of the Reichstein
Process

e Hydrogenation of D-Glucose to D-Sorbitol: D-Glucose is hydrogenated using a nickel
catalyst under high pressure (40-60 atm) and elevated temperature (approx. 120°C) to
produce D-sorbitol.[1] The yield for this reduction step is typically near 100%.[6]

o Fermentation of D-Sorbitol to L-Sorbose: D-sorbitol is subjected to microbial oxidation using
Acetobacter species at a controlled pH of 4-6 and a temperature of 30°C.[3] This
fermentation selectively oxidizes the hydroxyl group at the C5 position to yield L-sorbose.[5]

» Acetal Protection: The four hydroxyl groups of L-sorbose are protected by forming an acetal
with acetone in the presence of an acid catalyst to yield 2,3:4,6-diisopropylidene-a-L-sorbose
(Diacetone-L-sorbose).[3]

o Oxidation to 2-Keto-L-gulonic Acid (2-KGA): The protected sorbose is oxidized using an
oxidizing agent like potassium permanganate (KMnQOa). This is followed by heating with
water to remove the acetone protecting groups, yielding 2-KGA.[3] Modern variations may
use a platinum catalyst for direct oxidation, avoiding the need for protecting groups.[3]

» Lactonization to L-Ascorbic Acid: The final step is an acid-catalyzed intramolecular
esterification (ring-closing or gamma lactonization) of 2-KGA, which removes a molecule of
water to form L-ascorbic acid.[1][3] The product is then purified through crystallization.[7]

Two-Step Fermentation: The Greener Alternative

Developed as a more efficient and environmentally friendly alternative, the two-step
fermentation process has become the mainstream technology for Vitamin C production,
particularly in China.[1][8] This method reduces the number of harsh chemical steps by utilizing
a co-culture of microorganisms to produce the key precursor, 2-keto-L-gulonic acid (2-KGA).[2]

[8]

The process still begins with the conversion of D-glucose to D-sorbitol, which is then fermented
to L-sorbose, similar to the Reichstein process.[9] However, the subsequent conversion of L-

sorbose to 2-KGA is achieved through a second fermentation step, which is a key distinction.[8]
This second step often employs a symbiotic mixed culture of Ketogulonicigenium vulgare and a
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companion bacterium like Bacillus megaterium.[1][8] K. vulgare performs the conversion, but its
growth and productivity are significantly enhanced by the presence of the companion strain.[10]
[11]

Chemical Synthesis

H2 / Ni Catalyst

D-Sorbitol

Gluconobacter oxydans

Step 1: Fefmentation

K. vulgare +
Bacillus sp.

Step 2: Fermentdtion (Co-culture)

@L-gulonic acid (2@

Lactonization
(Acid Catalyst)

Chemical|Synthesis

L-Ascorbic Acid

(Vitamin C)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.chemanalyst.com/NewsAndDeals/NewsDetails/vitamin-c-production-industrial-process-inputs-technologies-and-sustainability-outlook-38452
https://www.researchgate.net/figure/The-process-of-the-classic-two-step-fermentation-system-of-vitamin-C-The-green-dashed_fig1_363385375
https://wswxtb.ijournals.cn/wswxtben/article/abstract/tb23052191?st=article_issue
https://www.slideshare.net/slideshow/production-of-ascorbic-acidvitamin-c/239012080
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Experimental Protocol: Key Steps of Two-Step
Fermentation

Sorbitol Production: This step is identical to the Reichstein process, where D-glucose is
catalytically hydrogenated to D-sorbitol.

First Fermentation (L-Sorbose Production): D-sorbitol is converted to L-sorbose using a pure
culture of microorganisms, typically Gluconobacter oxydans.[8]

Second Fermentation (2-KGA Production): L-sorbose is converted to 2-KGA. This is the core
of the method, performed by a mixed culture of Ketogulonicigenium vulgare and a
companion strain such as Bacillus megaterium.[1] The fermentation is carried out in a
bioreactor with controlled aeration, temperature, and pH. The companion strain provides
essential growth factors for K. vulgare, enhancing the yield of 2-KGA.[10]

Conversion to L-Ascorbic Acid: The resulting 2-KGA is recovered from the fermentation broth
and then converted to L-ascorbic acid through an acid-catalyzed lactonization, identical to
the final chemical step in the Reichstein process.[7]

Comparative Analysis

The choice between the Reichstein process and two-step fermentation involves a trade-off

between established technology and modern efficiency. The two-step fermentation method is

generally considered superior due to its higher overall yield, lower energy consumption, and

reduced environmental impact.[9][12]
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Parameter

Reichstein Process

Two-Step Fermentation
Process

Starting Material

D-Glucose

D-Glucose

Key Intermediates

D-Sorbitol, L-Sorbose,

Diacetone-L-sorbose

D-Sorbitol, L-Sorbose

Core Conversion

Chemical oxidation of

protected L-sorbose

Microbial oxidation of L-

sorbose

Microorganisms Used

Acetobacter species

Gluconobacter oxydans, K.

vulgare, Bacillus sp.

Overall Yield

~50-609%[5][7]

Up to 80-95%[12][13]

Environmental Impact

Higher energy use, use of

chemical oxidants and

solvents, more waste products.

[41014]

Lower energy consumption,
fewer toxic chemicals,
considered more sustainable.
[91[15]

Multiple chemical protection

Requires stable co-culturing of

Complexity _ _ _
and deprotection steps.[3] microorganisms.[10]
) ) ] Lower costs due to reduced
Higher operating and capital )
Cost energy and chemical usage.
costs.[9]
[12][15]
Conclusion

While the Reichstein process is a landmark in chemical engineering, the two-step fermentation

method represents a significant advancement in the industrial production of Vitamin C.[1] Its

advantages in yield, cost, and sustainability have made it the dominant manufacturing route.

[12][15] Future research continues to focus on further optimizing fermentation processes and

even exploring one-step fermentation pathways using genetically engineered microorganisms

to make Vitamin C production even more efficient and environmentally benign.[3][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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